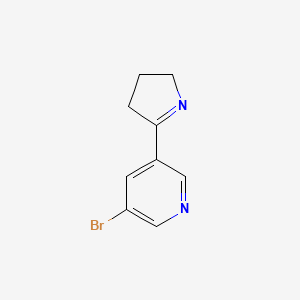

3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

CAS No.: 64319-85-3

Cat. No.: VC2225232

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64319-85-3 |

|---|---|

| Molecular Formula | C9H9BrN2 |

| Molecular Weight | 225.08 g/mol |

| IUPAC Name | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |

| Standard InChI | InChI=1S/C9H9BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6H,1-3H2 |

| Standard InChI Key | JENATANFRDRZCY-UHFFFAOYSA-N |

| SMILES | C1CC(=NC1)C2=CC(=CN=C2)Br |

| Canonical SMILES | C1CC(=NC1)C2=CC(=CN=C2)Br |

Introduction

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that combines both pyridine and pyrrole rings in its structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure allows for diverse chemical reactivity and potential biological activity.

Synthesis of 3-Bromo-5-(3,4-Dihydro-2H-Pyrrol-5-Yl)Pyridine

The synthesis of this compound typically involves multiple stages, including the formation of the pyrrole ring and a coupling reaction to attach it to the pyridine ring.

Synthetic Steps:

-

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

-

Coupling Reaction: The final step involves the coupling of the brominated pyridine with the pyrrole ring. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

Reaction Conditions:

-

Stage 1: Use of 1-ethenyl-2-pyrrolidinone and ethyl 5-bromo-3-pyridinecarboxylate with sodium hydride in tetrahydrofuran for 1 hour under heating conditions.

-

Stage 2: Treatment with hydrogen chloride under heating conditions for further modifications.

| Stage | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Sodium hydride, tetrahydrofuran | Heating, 1 hour | - |

| 2 | Hydrogen chloride | Heating | 72% |

Applications and Research Findings

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has several applications across different fields:

Medicinal Chemistry:

-

Antimicrobial Activity: Compounds with similar structures have shown significant activity against pathogens like Mycobacterium tuberculosis.

-

Drug Development: It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.

Materials Science:

-

Electronic and Optical Properties: The unique structure of this compound makes it suitable for developing novel materials with specific electronic or optical properties.

Chemical Biology:

-

Biological Probes: It can be used to study biological processes involving pyridine and pyrrole-containing compounds.

Comparison with Similar Compounds

3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is distinct due to the specific positioning of the bromine atom and the pyrrole ring, which influences its chemical reactivity and biological activity.

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Pyridine and pyrrole rings with bromine at the 3-position | Versatile scaffold for drug development and materials science |

| 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine | Similar structure without bromine | Potential applications in medicinal chemistry |

| 5-Bromo-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Bromine at a different position on the pyridine ring | Different reactivity and biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume